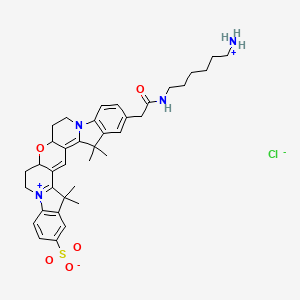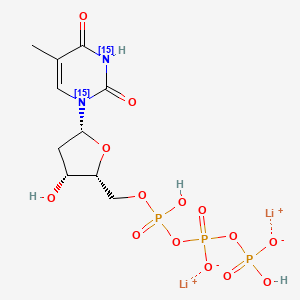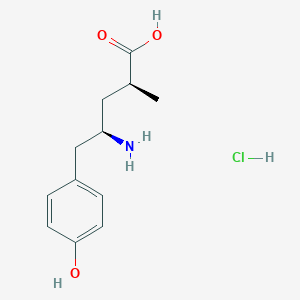
8-(Methylamino)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylamino)adenosine is an adenosine analog, which means it is structurally similar to adenosine, a naturally occurring nucleoside. Adenosine analogs are known for their roles as smooth muscle vasodilators and have been shown to inhibit cancer progression
Métodos De Preparación
The synthesis of 8-(Methylamino)adenosine involves several steps. One common method starts with adenosine-5-monophosphate, which is brominated with bromine in a sodium acetate buffer at pH 3.9. The resulting 8-bromo-adenosine-5-monophosphate is then methylaminated with methylamine in water and refluxed for 48 hours at 65°C. The product is then converted to its diphosphate analogue using the phosphoromorpholidate process and polymerized with the enzyme polynucleotide phosphorylase .
Análisis De Reacciones Químicas
8-(Methylamino)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylamination of 8-bromo-adenosine-5-monophosphate results in this compound .
Aplicaciones Científicas De Investigación
8-(Methylamino)adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cancer progression.
Industry: It is used in the production of nucleoside analogs and other related compounds.
Mecanismo De Acción
The mechanism of action of 8-(Methylamino)adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the adenosine receptors A1, A2A, A2B, and A3 .
Comparación Con Compuestos Similares
8-(Methylamino)adenosine is unique among adenosine analogs due to its specific methylamino substitution at the 8-position. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.
Propiedades
Fórmula molecular |
C11H16N6O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6?,7+,10-/m1/s1 |
Clave InChI |
ISWTXTWJONWIEN-HMEJCUHCSA-N |
SMILES isomérico |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canónico |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


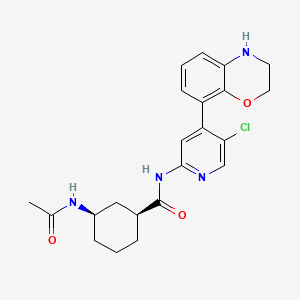
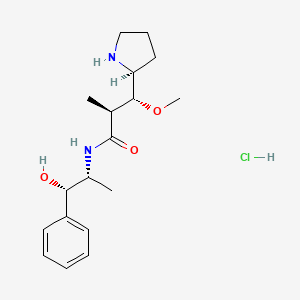
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
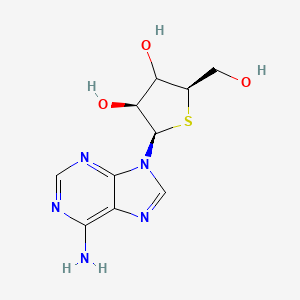
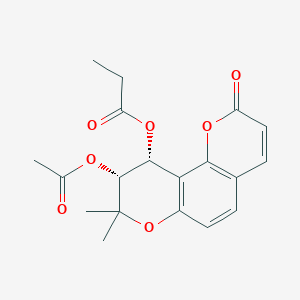
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)


![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
